1-Sulfamoylcyclobutane-1-carboxylic acid
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Overview
Description
1-Sulfamoylcyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a sulfamoyl group and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Sulfamoylcyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with sulfamide in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Another method includes the cyclization of a suitable precursor containing both sulfamoyl and carboxylic acid functionalities .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Sulfamoylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-Sulfamoylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-sulfamoylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-Sulfamoylcyclopentane-1-carboxylic acid
- 1-Sulfamoylcyclohexane-1-carboxylic acid
- 1-Sulfamoylcycloheptane-1-carboxylic acid
Uniqueness
1-Sulfamoylcyclobutane-1-carboxylic acid is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its higher homologs. The strain in the cyclobutane ring can influence the reactivity and stability of the compound, making it a valuable subject of study in organic chemistry .
Properties
IUPAC Name |
1-sulfamoylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-11(9,10)5(4(7)8)2-1-3-5/h1-3H2,(H,7,8)(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTALMUHBGZTKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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